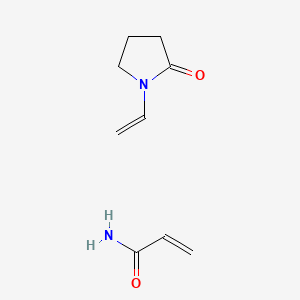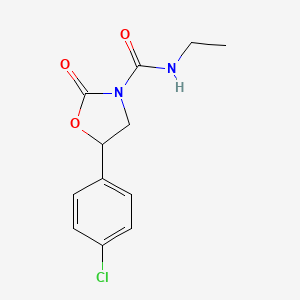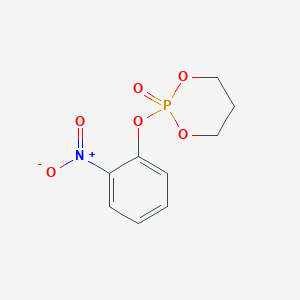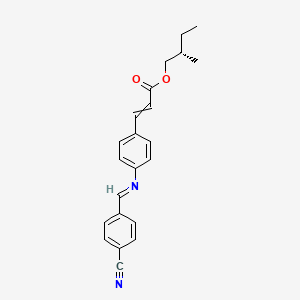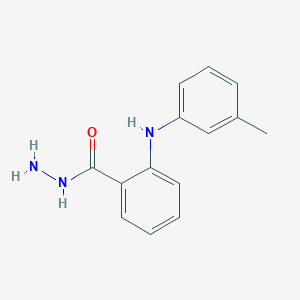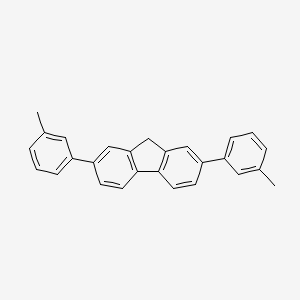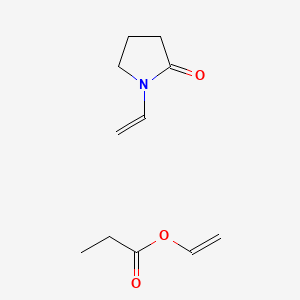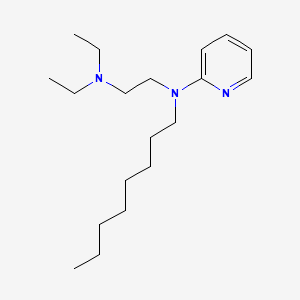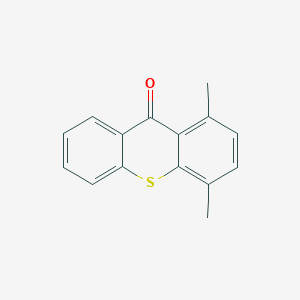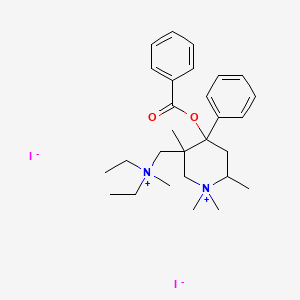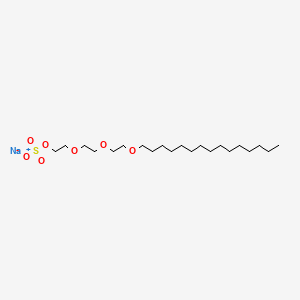
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate is a surfactant compound known for its ability to reduce surface tension in aqueous solutions. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate typically involves the reaction of 2-(2-(2-pentadecoxyethoxy)ethoxy)ethanol with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient handling of large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ether derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a surfactant in emulsion polymerization.
Biology: In cell lysis buffers and protein extraction protocols.
Medicine: As an excipient in pharmaceutical formulations to enhance the solubility of active ingredients.
Industry: In detergents, personal care products, and as a wetting agent in various formulations.
Mechanism of Action
The mechanism of action of Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate involves its ability to reduce surface tension, thereby increasing the solubility of hydrophobic compounds in aqueous solutions. This is achieved through the formation of micelles, which encapsulate hydrophobic molecules and allow them to be dispersed in water.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(2-dodecoxyethoxy)ethyl sulfate
- Sodium 2-(2-tetradecoxyethoxy)ethyl sulfate
Uniqueness
Sodium 2-(2-(2-pentadecoxyethoxy)ethoxy)ethyl sulfate is unique due to its longer hydrophobic chain, which enhances its surfactant properties compared to similar compounds with shorter chains. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.
Properties
CAS No. |
25446-79-1 |
|---|---|
Molecular Formula |
C21H43NaO7S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
sodium;2-[2-(2-pentadecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C21H44O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-16-17-26-18-19-27-20-21-28-29(22,23)24;/h2-21H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
PQDAPBKJLRPIMY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


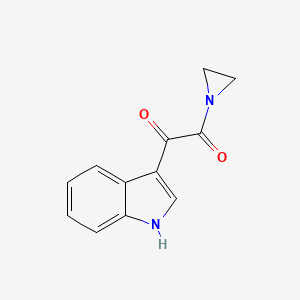
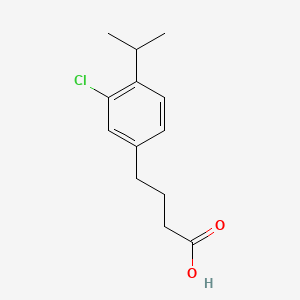
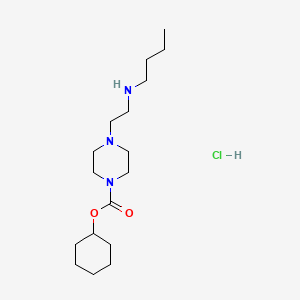
![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
